N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Overview
Description
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiazole ring substituted with a 2,5-dimethylphenyl group and a furamide group
Preparation Methods
The synthesis of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer compound.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial cell wall synthesis by binding to key enzymes involved in peptidoglycan biosynthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide can be compared with other thiazole derivatives such as:
N-(2,4-Dimethylphenyl)formamide: This compound has a similar aromatic substitution pattern but lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share the 2,5-dimethylphenyl group but differ in their functional groups and overall structure, leading to different biological activities.
The uniqueness of this compound lies in its combination of the thiazole and furamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-5-6-11(2)15(9-10)16-13(4)23-18(19-16)20-17(21)14-7-8-22-12(14)3/h5-9H,1-4H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDAQUHMMQKAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=O)C3=C(OC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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